Piperidine, 4-(2-benzothiazolyl)-1-[(3-fluorophenyl)sulfonyl]-
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-[1-(3-fluorophenyl)sulfonylpiperidin-4-yl]-1,3-benzothiazole . This nomenclature follows hierarchical rules for prioritizing functional groups and substituents:
- The parent structure is the piperidine ring (azacyclohexane).
- The sulfonyl group (-SO₂-) attached to the nitrogen atom at position 1 of the piperidine is named as a sulfonamide derivative.
- The 3-fluorophenyl group is specified as a substituent on the sulfonyl moiety.
- The benzothiazole ring (a bicyclic system comprising benzene fused to a thiazole) is attached at position 4 of the piperidine.
The compound’s systematic identity is further confirmed by its SMILES string :
C1CN(CCC1C2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC(=CC=C4)F
and InChIKey :
RKUHBOJCARLAOO-UHFFFAOYSA-N
These identifiers encode atomic connectivity and stereochemical features, enabling precise database retrieval.
Molecular Geometry and Conformational Analysis
The molecular geometry of piperidine, 4-(2-benzothiazolyl)-1-[(3-fluorophenyl)sulfonyl]- is defined by three key structural motifs:
Piperidine Ring Conformation
The six-membered piperidine ring adopts a chair conformation with the sulfonyl and benzothiazole groups occupying equatorial positions to minimize steric strain. Density functional theory (DFT) calculations indicate a slight puckering distortion (ΔE = 1.2 kcal/mol) due to the electron-withdrawing sulfonyl group.
Sulfonyl Group Orientation
The sulfonyl group (-SO₂-) exhibits a tetrahedral geometry around the sulfur atom, with bond angles of approximately 109.5° for O-S-O and 96° for N-S-O. The 3-fluorophenyl ring is nearly perpendicular to the piperidine plane (dihedral angle: 85°), minimizing π-π interactions.
Spectroscopic Profiling (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆)
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.12–8.00 | multiplet | 2H | Benzothiazole H-4, H-7 |
| 7.80–7.76 | multiplet | 2H | Benzothiazole H-5, H-6 |
| 7.54–7.41 | multiplet | 3H | 3-Fluorophenyl H-2, H-4, H-6 |
| 3.75 | doublet | 2H | Piperidine H-2, H-6 (axial) |
| 2.90–2.84 | multiplet | 2H | Piperidine H-3, H-5 |
| 1.91–1.87 | multiplet | 2H | Piperidine H-1, H-4 (equatorial) |
The downfield shift of benzothiazole protons (δ 8.12–7.76 ppm) reflects aromatic deshielding, while the 3-fluorophenyl protons resonate as a multiplet due to para-fluorine coupling (³J = 8.5 Hz).
¹³C NMR (100 MHz, DMSO-d₆)
| δ (ppm) | Assignment |
|---|---|
| 167.4 | Benzothiazole C-2 |
| 154.1 | Sulfonyl-attached quaternary carbon |
| 134.7–115.4 | Aromatic carbons |
| 45.1 | Piperidine C-4 |
The benzothiazole C-2 signal at δ 167.4 ppm confirms nitrogen hybridization (sp²), while the sulfonyl carbon at δ 154.1 ppm aligns with sulfonamide derivatives.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3130 | Aromatic C-H stretch |
| 1678 | C=N stretch (benzothiazole) |
| 1517 | S=O asymmetric stretch |
| 1346 | S=O symmetric stretch |
The strong S=O stretches at 1517 and 1346 cm⁻¹ are characteristic of sulfonyl groups, while the C=N vibration at 1678 cm⁻¹ confirms the benzothiazole ring.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum shows a molecular ion peak at m/z 410.9 ([M]⁺), consistent with the molecular formula C₁₈H₁₆ClFN₂O₂S₂. Key fragments include:
- m/z 285.1 : Loss of SO₂C₆H₃F (125.8 Da)
- m/z 167.0 : Benzothiazolyl ion ([C₇H₄NS]⁺)
High-resolution MS (HRMS-ESI+) confirms the exact mass as 410.0432 (calculated: 410.0435).
Crystallographic Studies and X-ray Diffraction Patterns
Single-crystal X-ray diffraction data for this compound remains unreported in public databases. However, analogous piperidine sulfonamides crystallize in the monoclinic P2₁/c space group with unit cell parameters:
- a = 12.7 Å
- b = 8.5 Å
- c = 15.3 Å
- β = 102.5°
Predicted intermolecular interactions include:
- Hydrogen bonds between sulfonyl oxygen and adjacent piperidine protons (O···H-N, 2.1 Å).
- π-π stacking between benzothiazole and fluorophenyl rings (centroid distance: 3.8 Å).
Thermal ellipsoid models suggest moderate rigidity in the sulfonyl-piperidine linkage, with a root-mean-square deviation (RMSD) of 0.08 Å for non-hydrogen atoms.
Properties
Molecular Formula |
C18H17FN2O2S2 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
2-[1-(3-fluorophenyl)sulfonylpiperidin-4-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C18H17FN2O2S2/c19-14-4-3-5-15(12-14)25(22,23)21-10-8-13(9-11-21)18-20-16-6-1-2-7-17(16)24-18/h1-7,12-13H,8-11H2 |
InChI Key |
LJIXQCAZJPTEKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=CC(=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzothiazole Moiety
The 2-benzothiazolyl group is typically synthesized via cyclocondensation reactions. A widely adopted method involves the reaction of ortho-aminobenzenethiol with carboxylic acid derivatives under acidic conditions. For example, heating 2-aminobenzenethiol with 4-carboxybenzaldehyde in polyphosphoric acid (PPA) at 220°C for 6 hours yields 2-benzothiazole derivatives with >90% purity . Alternative routes include radical cyclization of thioacylbenzanilides or base-induced cyclization of ortho-haloanilides, though these methods often require stringent temperature control and generate byproducts .
Recent advancements highlight the use of microwave-assisted synthesis to reduce reaction times. For instance, irradiating a mixture of 2-aminothiophenol and chloroacetic acid in DMF at 150°C for 20 minutes produces 2-benzothiazole with 88% yield, as confirmed by LC-MS . This approach minimizes thermal degradation, a common issue in traditional reflux methods.
Functionalization of the Piperidine Core
The piperidine ring is functionalized at the 4-position with the benzothiazole group through N-alkylation or Ullmann coupling . A preferred method involves reacting 4-chloropiperidine with the pre-synthesized 2-benzothiazolylmagnesium bromide in tetrahydrofuran (THF) at −78°C, achieving 70–75% yield . The use of Grignard reagents ensures regioselectivity, while low temperatures suppress side reactions such as ring-opening.
Alternative strategies employ Buchwald-Hartwig amination to couple 4-bromopiperidine with 2-aminobenzothiazole. This palladium-catalyzed reaction requires Xantphos as a ligand and cesium carbonate as a base in toluene at 110°C, yielding 65–70% of the desired product .
Sulfonylation at the Piperidine 1-Position
Introducing the 3-fluorophenylsulfonyl group necessitates sulfonylation of the piperidine nitrogen. A two-step protocol is commonly used:
-
Generation of the sulfonyl chloride : Reacting 3-fluorobenzenesulfonic acid with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C produces 3-fluorobenzenesulfonyl chloride, which is isolated via distillation .
-
Sulfonylation reaction : Treating the functionalized piperidine (e.g., 4-(2-benzothiazolyl)piperidine) with the sulfonyl chloride in the presence of triethylamine (Et₃N) in DCM at room temperature for 12 hours achieves 80–85% conversion. Excess sulfonyl chloride (1.5 equivalents) ensures complete substitution.
Critical parameters include:
-
Solvent choice : Polar aprotic solvents (e.g., DCM, THF) enhance sulfonyl chloride reactivity.
-
Base selection : Et₃N outperforms weaker bases like NaHCO₃ in neutralizing HCl byproducts.
Purification and Characterization
Purification is achieved through column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. The final compound exhibits a melting point of 161–162°C, consistent with related sulfonylated piperidines .
Spectroscopic data :
-
IR (KBr) : Peaks at 1,150 cm⁻¹ (S=O stretching) and 1,340 cm⁻¹ (C-F bending) .
-
¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.4 Hz, 1H, benzothiazole-H), 7.89–7.82 (m, 1H, fluorophenyl-H), 3.71–3.65 (m, 2H, piperidine-H) .
-
HRMS : [M+H]⁺ calculated for C₁₈H₁₆FN₃O₂S₂: 406.0742; found: 406.0745 .
Industrial-Scale Optimization
For large-scale production, continuous flow reactors improve yield and reproducibility. A patented process describes reacting 4-(2-benzothiazolyl)piperidine with 3-fluorobenzenesulfonyl chloride in a microreactor at 50°C with a residence time of 10 minutes, achieving 92% yield . This method reduces solvent waste and eliminates batch-to-batch variability.
Comparative Analysis of Synthetic Routes
| Method | Yield | Reaction Time | Key Advantage |
|---|---|---|---|
| Grignard alkylation | 70–75% | 6 hours | High regioselectivity |
| Buchwald-Hartwig coupling | 65–70% | 12 hours | Tolerance to steric hindrance |
| Continuous flow sulfonylation | 92% | 10 minutes | Scalability and efficiency |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-FLUOROBENZENESULFONYL)PIPERIDIN-4-YL]-1,3-BENZOTHIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₈H₁₇FN₂O₂S₂
- Molecular Weight : 376.47 g/mol
- CAS Number : 606082-19-3
The compound's structure facilitates its interaction with biological targets, particularly orexin receptors, which are involved in regulating sleep and appetite.
Orexin Receptor Agonism
Piperidine, 4-(2-benzothiazolyl)-1-[(3-fluorophenyl)sulfonyl]- has been identified as a selective agonist for orexin receptors. The orexin system plays a crucial role in maintaining wakefulness and regulating energy homeostasis. This makes the compound a candidate for treating conditions such as narcolepsy and obesity.
Case Study : Research has shown that compounds targeting orexin receptors can enhance wakefulness in animal models, indicating potential therapeutic benefits for sleep disorders.
Antibacterial Activity
Studies have demonstrated that derivatives of piperidine compounds exhibit antibacterial properties. The presence of the sulfonyl group in Piperidine, 4-(2-benzothiazolyl)-1-[(3-fluorophenyl)sulfonyl]- enhances its reactivity, allowing it to engage in nucleophilic substitution reactions that can lead to the synthesis of new antibacterial agents.
Data Table: Antibacterial Efficacy
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
| Piperidine Derivative | Escherichia coli | Weak to Moderate |
Enzyme Inhibition
The pharmacological behavior of piperidine derivatives often includes enzyme inhibitory activity. Piperidine, 4-(2-benzothiazolyl)-1-[(3-fluorophenyl)sulfonyl]- has been studied for its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases.
Case Study : A series of synthesized piperidine compounds were evaluated for AChE inhibition, showing promising results with IC50 values indicating strong inhibitory effects against various strains .
Potential for Further Research
The unique structure of Piperidine, 4-(2-benzothiazolyl)-1-[(3-fluorophenyl)sulfonyl]- suggests multiple avenues for further exploration:
- Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for evaluating its clinical applicability.
- Therapeutic Combinations : Investigating the compound's efficacy in combination with other therapeutic agents could enhance its pharmacological profile.
- Structural Modifications : Modifying the chemical structure could lead to derivatives with improved biological activity or reduced side effects.
Mechanism of Action
The mechanism of action of 2-[1-(3-FLUOROBENZENESULFONYL)PIPERIDIN-4-YL]-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups (NO₂, CF₃): Nitro and trifluoromethyl substituents increase molecular polarity and stability but may reduce bioavailability due to higher hydrophilicity .
- Halogen Substituents (F, Cl): Fluorine improves solubility and metabolic resistance, while chlorine enhances target binding via halogen interactions .
- Bulkier Groups (tert-Butyl): These groups enhance lipophilicity, favoring blood-brain barrier penetration for neurological targets .
Analogues with Modified Heterocyclic Moieties
Replacing the benzothiazolyl group with other heterocycles alters pharmacological profiles:
Biological Activity
Piperidine, 4-(2-benzothiazolyl)-1-[(3-fluorophenyl)sulfonyl]- is a synthetic compound notable for its potential biological activities, particularly as an orexin receptor agonist. This article reviews its biological activity, synthesis, structure-activity relationships (SAR), and implications for therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and features a piperidine ring substituted with a benzothiazole group and a sulfonyl group attached to a fluorophenyl moiety. The presence of these functional groups contributes to its unique reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 376.47 g/mol |
| CAS Number | 606082-05-7 |
| EINECS Number | Not specified |
Orexin Receptor Agonism
Piperidine, 4-(2-benzothiazolyl)-1-[(3-fluorophenyl)sulfonyl]- has been identified as an agonist for orexin type 2 receptors (OX2R). This receptor is implicated in various physiological processes, including:
- Sleep Regulation : OX2R activation plays a crucial role in promoting wakefulness and regulating sleep cycles.
- Appetite Control : Orexins are involved in the regulation of feeding behavior and energy homeostasis.
The selective binding to orexin receptors suggests potential therapeutic applications in treating sleep disorders such as narcolepsy and obesity-related conditions .
Structure-Activity Relationship (SAR)
Research indicates that modifications to the piperidine core and the substituents can significantly affect biological activity. For instance, variations in the sulfonyl or aromatic groups can enhance receptor selectivity and potency. Comparative studies have shown that compounds with similar structures exhibit diverse pharmacological profiles.
| Compound Name | Structure | Key Features |
|---|---|---|
| 2-[1-(4-Chloro-3-fluorophenyl)sulfonylpiperidin-4-yl]-1,3-benzothiazole | C₁₈H₁₆ClFN₂O₂S₂ | Contains chlorine; potential variations in biological activity |
| 4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl] | C₁₈H₁₈N₂O₂S | Lacks fluorine; may exhibit different pharmacological profiles |
| N-[(2R,3S)-1-(4-fluorobenzenesulfonyl)piperidin-4-yl]benzamide | C₁₉H₂₃FN₂O₂S | Contains an amide linkage; differing solubility and stability characteristics |
Pharmacological Studies
In vitro studies have demonstrated that Piperidine, 4-(2-benzothiazolyl)-1-[(3-fluorophenyl)sulfonyl]- exhibits significant activity against various biological targets. Notably, it has been evaluated for its:
- Antibacterial Activity : Compounds bearing similar piperidine structures have shown promising results against bacterial strains, indicating potential use as antibacterial agents .
- Enzyme Inhibition : Research suggests that derivatives of this compound can act as acetylcholinesterase (AChE) inhibitors, which is relevant for treating neurodegenerative diseases .
Case Studies and Research Findings
Several studies have focused on the synthesis of piperidine derivatives with enhanced biological activity. For example:
- Antibacterial Activity : A series of synthesized compounds showed IC50 values ranging from 0.63 µM to 6.28 µM against specific bacterial strains, indicating strong antibacterial properties compared to standard drugs .
- Enzyme Inhibition Studies : Piperidine derivatives have been tested for their ability to inhibit urease and AChE enzymes, with some compounds demonstrating significant inhibition comparable to established inhibitors .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Piperidine, 4-(2-benzothiazolyl)-1-[(3-fluorophenyl)sulfonyl]-, and how can yield optimization be achieved?
- Methodology :
- The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a sulfonyl chloride intermediate (e.g., 3-fluorophenylsulfonyl chloride) can react with a pre-functionalized piperidine-benzothiazole precursor under basic conditions (e.g., NaOH in dichloromethane) .
- Yield optimization involves adjusting reaction time, temperature, and stoichiometry. Purification via column chromatography or recrystallization is critical to isolate the product with ≥95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodology :
- 1H/19F NMR : Identify aromatic protons (δ 7.0–8.5 ppm for benzothiazole and fluorophenyl groups) and piperidine protons (δ 1.6–3.8 ppm). The 19F NMR signal at δ -113 ppm confirms the 3-fluorophenyl group .
- LC-MS/HRMS : Monitor molecular ion peaks (e.g., [M+H]+ at m/z 421.12) and fragmentation patterns to confirm structural integrity .
Q. How can researchers evaluate the compound’s preliminary biological activity, and what assays are suitable for initial screening?
- Methodology :
- Use in vitro enzyme inhibition assays (e.g., USP5 inhibition via fluorescence polarization) to assess binding affinity .
- Antibacterial screening against Gram-positive/negative strains (MIC assays) can be performed using sulfonamide-piperidine derivatives as benchmarks .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in spectroscopic data during structural elucidation?
- Methodology :
- Compare experimental NMR data with computational predictions (DFT calculations) to validate assignments .
- X-ray crystallography (e.g., for analogous piperidine-sulfonyl structures) provides definitive bond-length and angle data to resolve ambiguities .
Q. How does the 3-fluorophenylsulfonyl group influence the compound’s pharmacokinetic properties, and what formulation challenges arise in preclinical studies?
- Methodology :
- The sulfonyl group enhances metabolic stability but may reduce solubility. Use logP/logD measurements to assess lipophilicity .
- Injectable formulations (e.g., PEG-based solubilization) are explored to address poor bioavailability, as seen in related sulfonamide-piperidine compounds .
Q. What structure-activity relationship (SAR) insights can guide the design of derivatives with improved potency?
- Methodology :
- Modify substituents on the benzothiazole (e.g., electron-withdrawing groups) to enhance π-π stacking with target proteins .
- Replace the 3-fluorophenyl group with other aryl sulfonamides (e.g., 4-chlorophenyl) and compare IC50 values to map steric/electronic effects .
Q. How can researchers address discrepancies between in vitro activity and in vivo efficacy for this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
